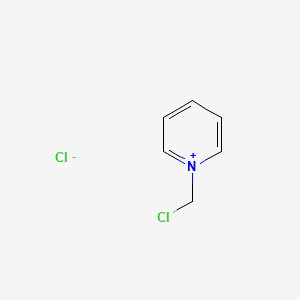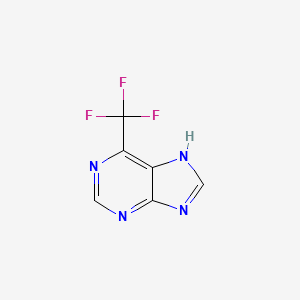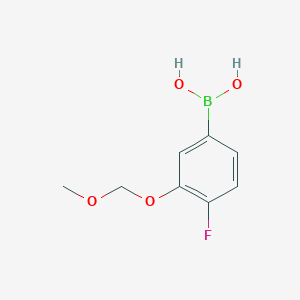
4-Fluoro-3-(methoxymethoxy)phenylboronic acid
概要
説明
4-Fluoro-3-(methoxymethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2246556-68-1 . It has a molecular weight of 199.97 . The IUPAC name for this compound is (4-fluoro-3-(methoxymethoxy)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, boronic acids are known to be used in various types of coupling reactions . For example, they can be used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用
4-Fluoro-3-(methoxymethoxy)phenylboronic acid has been used in various scientific research applications due to its unique properties. In medicinal chemistry, this compound has been used as a building block for the synthesis of boron-containing compounds with potential anticancer properties. In organic synthesis, this compound has been used as a reagent for the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. In materials science, this compound has been used as a precursor for the synthesis of boron-containing polymers and nanoparticles.
作用機序
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic halide .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the inhibition of serine proteases and the modulation of protein function .
Pharmacokinetics
As a boronic acid, it is expected to have good cell permeability and bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acids are known to modulate protein function and inhibit enzyme activity, which can lead to various cellular effects .
Action Environment
The action of 4-Fluoro-3-(methoxymethoxy)phenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form boronate esters under alkaline conditions . Additionally, the presence of diols, including sugars, can lead to the formation of cyclic boronate esters, which can affect the compound’s stability and reactivity .
実験室実験の利点と制限
4-Fluoro-3-(methoxymethoxy)phenylboronic acid has several advantages for lab experiments, including its high purity and solubility in organic solvents. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, this compound has some limitations, including its relatively high cost and limited availability from commercial sources. Additionally, this compound may have off-target effects on other enzymes and proteins, which could complicate data interpretation.
将来の方向性
There are several potential future directions for research on 4-Fluoro-3-(methoxymethoxy)phenylboronic acid. One area of interest is the development of this compound-based compounds with improved anticancer properties. Another area of interest is the use of this compound in the synthesis of boron-containing materials with unique properties. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential off-target effects on other enzymes and proteins. Finally, the development of more efficient and cost-effective synthesis methods for this compound could increase its availability and facilitate further research on this promising compound.
Conclusion
In conclusion, this compound is a boronic acid derivative with significant potential for scientific research applications. The synthesis method for this compound has been optimized to produce high yields of pure compound with minimal impurities. This compound has been shown to have potential anticancer properties and has been used as a building block for the synthesis of boron-containing compounds. The mechanism of action of this compound is not well understood, but it is believed to act as a boronic acid inhibitor of proteases and other enzymes. This compound has several advantages for lab experiments, including its high purity and solubility in organic solvents, but also has some limitations, including its relatively high cost and limited availability. Further research is needed to fully explore the potential of this compound for scientific research applications.
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .
特性
IUPAC Name |
[4-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVFBIPVBMZGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246556-68-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2246556-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


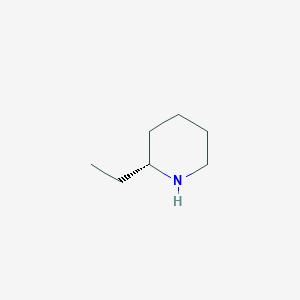
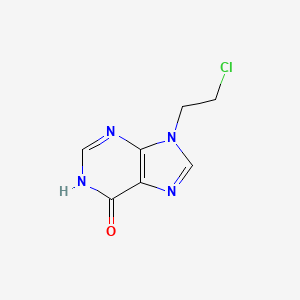

![2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3349544.png)
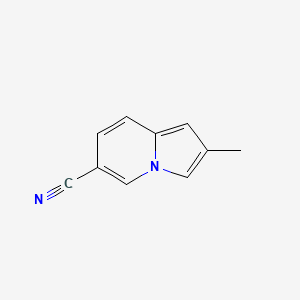
![4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3349554.png)
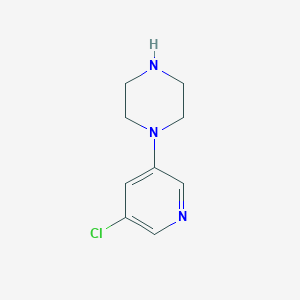
![4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one](/img/structure/B3349561.png)
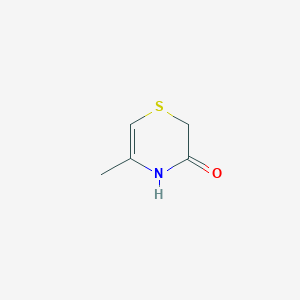
![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)
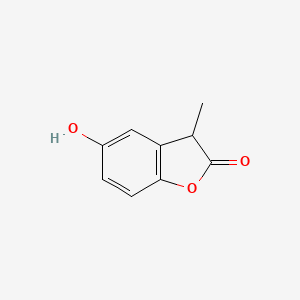
![2-Methyl-4h-pyrazolo[1,5-a]benzimidazole](/img/structure/B3349590.png)
